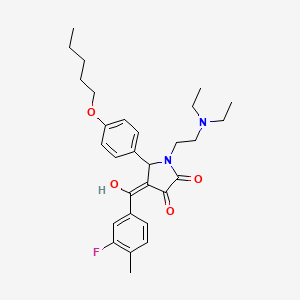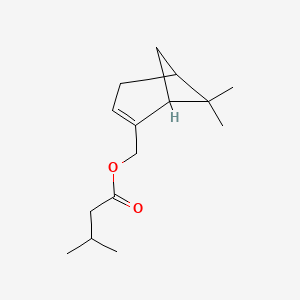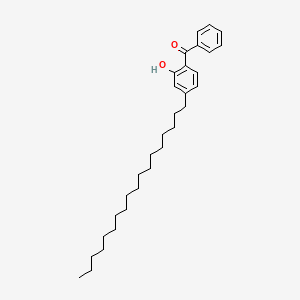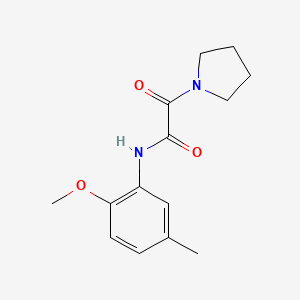
1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine typically involves the reaction of 1-ethylpiperazine with 2-methyl-5-nitro-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Substitution: Various substituted triazole derivatives.
Reduction: Amino derivatives of the compound.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial or anticancer effects. The triazole ring can also interact with enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
1-Ethyl-4-(2-methyl-1,2,4-triazol-3-yl)piperazine: Lacks the nitro group, which may affect its reactivity and biological activity.
1-Ethyl-4-(5-nitro-1,2,4-triazol-3-yl)piperazine: Similar structure but different substitution pattern on the triazole ring.
1-Methyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine: Substitution of the ethyl group with a methyl group.
Uniqueness: 1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine is unique due to the presence of both the nitro group and the specific substitution pattern on the triazole ring, which can significantly influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
877789-70-3 |
|---|---|
Fórmula molecular |
C9H16N6O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
1-ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine |
InChI |
InChI=1S/C9H16N6O2/c1-3-13-4-6-14(7-5-13)9-10-8(15(16)17)11-12(9)2/h3-7H2,1-2H3 |
Clave InChI |
SMXCHOGUNBKEPO-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=NC(=NN2C)[N+](=O)[O-] |
Solubilidad |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14151093.png)

![Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]-](/img/structure/B14151104.png)

![2-Chloro-1-[1-(2-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]ethanone](/img/structure/B14151108.png)
![(4aS,6aR,6bR,8aR,10S,12aR,14bR)-2,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B14151121.png)


![4-tert-butyl-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14151134.png)

![3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14151148.png)
![N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B14151154.png)


